Bismuth sucrose octasulfate
CAS No.: 187264-78-4
Cat. No.: VC1755987
Molecular Formula: C36H42Bi8O105S24
Molecular Weight: 4596 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187264-78-4 |
---|---|
Molecular Formula | C36H42Bi8O105S24 |
Molecular Weight | 4596 g/mol |
IUPAC Name | octabismuth;[(2S,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2,3,5-trisulfonatooxyoxan-4-yl] sulfate |
Standard InChI | InChI=1S/3C12H22O35S8.8Bi/c3*13-1-4-6(42-50(20,21)22)8(44-52(26,27)28)10(46-54(32,33)34)12(41-4,47-55(35,36)37)11(3-39-49(17,18)19)9(45-53(29,30)31)7(43-51(23,24)25)5(40-11)2-38-48(14,15)16;;;;;;;;/h3*4-10,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;;;;;;/q;;;8*+3/p-24/t3*4-,5-,6-,7-,8+,9+,10-,11+,12+;;;;;;;;/m111......../s1 |
Standard InChI Key | VZKDFRHRTDWUMS-JTSAYTTHSA-A |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
SMILES | C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Canonical SMILES | C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Introduction
Pharmacokinetic Profile
Absorption Characteristics
A significant advantage of bismuth sucrose octasulfate is its limited systemic absorption following oral administration. Research conducted on Sprague-Dawley rats has shown that bismuth sucrose octasulfate demonstrates notably lower absorption compared to other bismuth-containing compounds . This limited absorption is beneficial from a safety perspective, as it minimizes systemic bismuth exposure while maintaining therapeutic efficacy at the site of action within the gastrointestinal tract.
Following oral administration, bismuth sucrose octasulfate undergoes chemical transformations in the acidic environment of the stomach. These transformations result in the release of bismuth ions and sucrose octasulfate, which can then exert their therapeutic effects directly on the gastrointestinal mucosa. The compound's physicochemical properties enable it to adhere to the gastric mucosa, particularly at sites of ulceration, providing targeted protective effects.
Distribution and Metabolism
Pharmacokinetic studies have demonstrated that bismuth from bismuth sucrose octasulfate exhibits limited distribution to tissues throughout the body. When administered orally to Sprague-Dawley rats, the compound results in significantly lower bismuth levels in the kidney, liver, and lung compared to bismuth subcitrate (De-Nol) . This limited tissue distribution correlates with the compound's reduced systemic absorption, reflecting a favorable safety profile for therapeutic applications.
The metabolism and elimination of bismuth from bismuth sucrose octasulfate primarily occur through urinary excretion, though at significantly lower rates compared to more readily absorbed bismuth compounds. Experimental data indicate that urinary excretion of bismuth following bismuth sucrose octasulfate administration is approximately 0.04% ± 0.02% of the administered dose, which is substantially lower than the 0.27% ± 0.15% observed with bismuth subcitrate .
Comparative Absorption Studies
Detailed pharmacokinetic research has provided valuable comparative data regarding bismuth absorption from different bismuth-containing compounds. The table below summarizes key pharmacokinetic parameters observed in Sprague-Dawley rats following oral administration of bismuth sucrose octasulfate (BISOS), bismuth subcitrate (DN), and bismuth subsalicylate (PB) at equivalent bismuth doses of 60 mg:
Pharmacokinetic Parameter | Bismuth Sucrose Octasulfate | Bismuth Subcitrate | Bismuth Subsalicylate |
---|---|---|---|
Cmax (ng/mL) | 18.4 ± 11.6 | 292 ± 130 | 21.5 ± 9.63 |
AUC (ng·h⁻¹·mL⁻¹) | 1356 ± 474 | 2129 ± 452 | 1824 ± 919 |
Urinary Excretion (%) | 0.04 ± 0.02 | 0.27 ± 0.15 | 0.07 ± 0.03 |
Therapeutic Applications
Gastrointestinal Mucosal Protection
The primary therapeutic application of bismuth sucrose octasulfate lies in its capacity to protect gastric mucosa from damage. The compound demonstrates several biological activities that contribute to this protective effect. Upon entering the acidic environment of the stomach, bismuth sucrose octasulfate forms a viscous, adhesive substance that can bind to damaged or ulcerated tissues. This adhesive layer provides a physical barrier against gastric acid, bile salts, and pepsin, which are common aggravating factors in gastric mucosal injury.
Treatment of Gastrointestinal Disorders
Bismuth sucrose octasulfate shows promise in the treatment of various gastrointestinal disorders, particularly those associated with mucosal damage. The compound's therapeutic applications include the treatment of peptic ulcers, gastritis, and other conditions characterized by gastric mucosal injury. Its mechanism of action, combining physical protection with potential antimicrobial and healing-promoting properties, makes it a versatile therapeutic agent for these conditions.
Patent literature indicates that bismuth (phosph/sulf)ated saccharides, including bismuth hydroxide sucrose octasulfate, are beneficial in ameliorating disorders associated with gastric mucosal damage . This therapeutic potential extends beyond simple gastric protection to include more comprehensive healing effects that address the underlying pathological processes in these disorders.
Activity Against Campylobacter-like Organisms
A particularly notable therapeutic application of bismuth sucrose octasulfate is its potential activity against Campylobacter-like organisms, including Campylobacter pylori (now known as Helicobacter pylori). Patent literature suggests that bismuth hydroxide sucrose octasulfate can be employed to treat Type B gastritis, which is associated with these microorganisms .
This antimicrobial activity represents a significant advantage for bismuth sucrose octasulfate in treating certain gastrointestinal disorders. Helicobacter pylori is a recognized causative agent in various gastric conditions, including gastritis and peptic ulcers. The ability to target this pathogen while simultaneously providing mucosal protection makes bismuth sucrose octasulfate a potentially valuable therapeutic option for these conditions.
Comparative Analysis With Other Bismuth Compounds
Pharmacokinetic Comparisons
Bismuth sucrose octasulfate exhibits distinct pharmacokinetic properties compared to other bismuth compounds used in gastrointestinal therapeutics. The comparative absorption study previously discussed demonstrates that bismuth sucrose octasulfate results in significantly lower systemic exposure to bismuth compared to bismuth subcitrate (De-Nol) and similar exposure compared to bismuth subsalicylate (Pepto-Bismol) .
These pharmacokinetic differences translate to varying tissue distributions. The study revealed that kidney, liver, and lung levels of bismuth were significantly lower following administration of bismuth sucrose octasulfate compared to bismuth subcitrate . This reduced tissue distribution may contribute to an improved safety profile, as bismuth accumulation in tissues has been associated with adverse effects in rare cases of excessive exposure.
Therapeutic Efficacy Comparisons
Bismuth sucrose octasulfate shares certain therapeutic properties with other bismuth compounds but also possesses unique characteristics that differentiate it in terms of efficacy for specific applications. The following table provides a comparative analysis of bismuth sucrose octasulfate and related compounds used in gastrointestinal therapeutics:
Compound | Composition | Unique Features | Applications |
---|---|---|---|
Bismuth Sucrose Octasulfate | Bismuth + Sucrose Octasulfate | Mucosal protection with limited absorption; antimicrobial activity | Gastric ulcers; H. pylori-associated conditions |
Sucralfate | Sucrose Octasulfate + Aluminum | Forms viscous gel; primarily used for ulcer treatment | Peptic ulcers; gastric protection |
Bismuth Subsalicylate | Bismuth + Salicylate | Anti-inflammatory properties | Diarrhea treatment; gastric discomfort |
Bismuth Subcitrate | Bismuth + Citrate | Used for H. pylori treatment; higher absorption than bismuth sucrose octasulfate | H. pylori eradication; peptic ulcers |
This comparative analysis highlights that bismuth sucrose octasulfate combines the mucosal protective properties typically associated with sucralfate with the antimicrobial activity of bismuth compounds, while maintaining a favorable absorption profile. This unique combination of properties makes bismuth sucrose octasulfate particularly effective for treating gastric conditions that involve both mucosal damage and microbial factors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume